![molecular formula C11H11NO B168952 1-(1-Methyl-1H-indol-4-yl)ethanone CAS No. 120160-29-4](/img/structure/B168952.png)
1-(1-Methyl-1H-indol-4-yl)ethanone
Overview
Description
1-(1-Methyl-1H-indol-4-yl)ethanone, also known as 4-Methylindole-3-acetone, is an organic compound with the molecular formula C11H11NO . It is a solid form .
Synthesis Analysis
The synthesis of indole derivatives has been reported in various studies. For instance, one study synthesized novel 3-substitue 2-methyl indole analogs . Another study mentioned the transition metal-catalyzed cyclization reactions of unsaturated substrates as a powerful tool for constructing indole rings .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 11 hydrogen atoms, and 1 oxygen atom . The molecular weight is 173.21 g/mol .Chemical Reactions Analysis
Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .Physical And Chemical Properties Analysis
This compound is a solid form . Its molecular weight is 173.21 g/mol . The density is predicted to be 1.09±0.1 g/cm3 , and the boiling point is predicted to be 320.1±15.0 °C .Scientific Research Applications
Synthesis and Antibacterial Activity
A series of 1H-Indole derivatives, including structures related to 1-(1-Methyl-1H-indol-4-yl)ethanone, have been synthesized and evaluated for their antimicrobial activities. These derivatives demonstrated significant antibacterial and antifungal activities against pathogens like Aspergillus niger, Candida albicans, Bacillus subtilis, and Escherichia coli. The study highlights the potential of these compounds in developing new antimicrobial agents (Letters in Applied NanoBioScience, 2020).
Anti-inflammatory and Analgesic Properties
Another research focused on synthesizing novel 1-(1H-indol-1-yl)ethanone compounds for evaluating their in vivo analgesic and anti-inflammatory activities. The study involved computational studies on the COX-2 enzyme and revealed that some of these derivatives have potent anti-inflammatory and analgesic effects, indicating their potential in developing nonsteroidal anti-inflammatory drugs (Letters in Drug Design & Discovery, 2022).
Synthesis and Structural Evaluation
A study reported the synthesis and crystal structures of substituted indole derivatives, showcasing the methods of obtaining these compounds through Diels-Alder cycloaddition followed by cyclization. The structural analysis indicated potential applications in material science and molecular engineering (Acta Chimica Slovenica, 2016).
Antimicrobial Activity of Novel Indole Derivatives
Research into novel indole-based 1,3,4-oxadiazoles demonstrated their antimicrobial efficacy. These compounds, derived from (1H-indol-3-ylmethoxy)-acetic acid, showed potential in addressing antibiotic resistance by exhibiting antibacterial and antifungal activities (International Journal of Biomedical Research, 2014).
Bioactive Molecule Synthesis
The synthesis of novel chalcone derivatives involving 1-(thiophen-2yl)ethanone and substituted 1H-indole-3-carbaldehyde resulted in compounds with significant anti-oxidant and anti-microbial activities. This study underscores the role of these derivatives in developing new therapeutic agents (Beni-Suef University Journal of Basic and Applied Sciences, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Similar indole derivatives have been evaluated for their in vitro antiproliferative activities against various cancer cell lines , suggesting potential targets could be cellular components involved in cell proliferation.
Mode of Action
It’s worth noting that indole derivatives often interact with their targets via non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Given the antiproliferative activities observed in similar indole derivatives , it’s plausible that this compound may influence pathways related to cell cycle regulation and apoptosis.
Pharmacokinetics
The pharmacokinetic properties of similar indole derivatives have been predicted and studied , suggesting that this compound may have comparable characteristics.
Result of Action
Similar indole derivatives have demonstrated antiproliferative activities against various cancer cell lines , suggesting that this compound may also exhibit similar effects.
properties
IUPAC Name |
1-(1-methylindol-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)9-4-3-5-11-10(9)6-7-12(11)2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUMTUNMRMQBAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CN(C2=CC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566592 | |
Record name | 1-(1-Methyl-1H-indol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
120160-29-4 | |
Record name | 1-(1-Methyl-1H-indol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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